Altretamine hydrochloride

Description

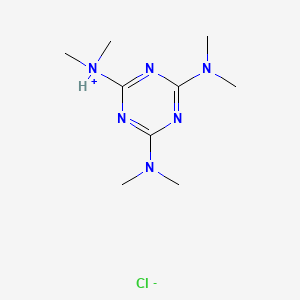

Structure

2D Structure

Properties

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAQBNIEQUSIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183901 | |

| Record name | Altretamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2975-00-0 | |

| Record name | Altretamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altretamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTRETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30FQ7QG6VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Altretamine Hydrochloride and its Mechanism of Action via DNA Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altretamine (B313), a synthetic s-triazine derivative, is an antineoplastic agent utilized in the treatment of persistent or recurrent ovarian cancer. Its cytotoxic effects are not inherent to the parent molecule but are a consequence of its metabolic activation. This technical guide provides an in-depth exploration of the mechanism of action of altretamine hydrochloride, with a specific focus on the formation of DNA adducts. The guide details the metabolic activation pathway, the nature of the resulting DNA lesions, and the cellular responses to this damage. Furthermore, it outlines key experimental protocols for the investigation of these processes and presents available quantitative data to inform further research and drug development efforts.

Core Mechanism of Action: Metabolic Activation is Key

Altretamine is a prodrug that requires enzymatic activation to exert its cytotoxic effects. The primary site of this activation is the liver, where cytochrome P450 (CYP450) enzymes mediate a crucial N-demethylation process.[1][2][3] This metabolic conversion is the rate-limiting step in the generation of reactive intermediates.

The N-demethylation of altretamine, a hexamethylmelamine, proceeds in a stepwise manner, producing a cascade of progressively demethylated metabolites, including pentamethylmelamine (B108020) and tetramethylmelamine.[2] Crucially, this process generates two types of highly reactive species: formaldehyde (B43269) and electrophilic iminium ions .[1][4] These intermediates are the ultimate effectors of altretamine's cytotoxicity, capable of forming covalent bonds with cellular macromolecules, most significantly DNA.[4]

The Nature of Altretamine-Induced DNA Adducts

The reactive metabolites of altretamine, formaldehyde and iminium ions, interact with DNA to form a variety of adducts. These adducts disrupt the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription, ultimately leading to cell death.[5] The primary targets for adduction are the nucleophilic sites on DNA bases, particularly guanine (B1146940) and cytosine residues.[4]

The types of DNA damage induced by altretamine's metabolites include:

-

Mono-adducts: The formation of a single covalent bond between a reactive metabolite and a DNA base. Formaldehyde is known to form hydroxymethyl adducts with deoxyguanosine (at the N2 position) and deoxyadenosine (B7792050) (at the N6 position).[6]

-

DNA-DNA Cross-links: These can be either intrastrand (between bases on the same DNA strand) or interstrand (between bases on opposite DNA strands).[5] Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

-

DNA-Protein Cross-links: The reactive intermediates can also covalently link DNA to nearby proteins, creating bulky lesions that impede DNA metabolic processes.[4]

Quantitative Insights into DNA Adduct Formation

Direct quantitative data on the specific types and frequencies of DNA adducts formed as a result of altretamine metabolism are limited in the publicly available literature. However, studies on formaldehyde, a key reactive metabolite, provide valuable insights. It is important to note that these values are not directly from altretamine treatment and should be interpreted with caution.

| Adduct Type | Formation Level (adducts per 107 dG) | Experimental System | Reference |

| Exogenous N2-hydroxymethyl-dG | 1.28 ± 0.49 (1-day exposure) | Rat nasal epithelium (10 ppm [13CD2]-formaldehyde inhalation) | [7] |

| Exogenous N2-hydroxymethyl-dG | 2.43 ± 0.78 (5-day exposure) | Rat nasal epithelium (10 ppm [13CD2]-formaldehyde inhalation) | [7] |

| Endogenous N2-hydroxymethyl-dG | 2.63 ± 0.73 to 2.84 ± 1.13 | Rat nasal epithelium | [7] |

| Endogenous N6-hydroxymethyl-dA | 3.61 ± 0.95 to 3.95 ± 0.26 | Rat nasal epithelium | [7] |

Cellular Response to Altretamine-Induced DNA Damage

The formation of DNA adducts by altretamine's metabolites triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR's primary functions are to halt the cell cycle to allow time for repair, activate DNA repair pathways, and if the damage is too severe, induce programmed cell death (apoptosis).

The major DNA repair pathways involved in repairing the types of lesions induced by alkylating agents like altretamine include:

-

Base Excision Repair (BER): Primarily responsible for repairing small, non-helix-distorting base lesions, such as some mono-adducts.[1][4]

-

Nucleotide Excision Repair (NER): This pathway removes bulky, helix-distorting adducts, including some cross-links.[2]

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for the repair of double-strand breaks, which can arise from the processing of interstrand cross-links.[1]

Experimental Protocols

Investigating the mechanism of action of altretamine and its effects on DNA requires a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

In Vitro DNA Adduct Formation and Analysis

Objective: To detect and quantify the formation of DNA adducts by altretamine's reactive metabolites in a cell-free system.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Metabolic Activation: Incubate altretamine with a source of CYP450 enzymes (e.g., human liver microsomes or a specific recombinant CYP enzyme) and an NADPH-generating system.

-

DNA Incubation: Add purified calf thymus DNA to the reaction mixture and incubate to allow for adduct formation.

-

DNA Isolation and Hydrolysis: Isolate the DNA and enzymatically digest it to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the deoxynucleoside mixture by LC-MS/MS. Use a C18 reversed-phase column for separation. Set the mass spectrometer to monitor for the expected masses of unmodified deoxynucleosides and potential adducts (e.g., hydroxymethyl-dG).

-

Quantification: For quantitative analysis, synthesize stable isotope-labeled internal standards for the expected adducts and spike them into the samples before analysis.

Assessment of Cellular DNA Damage

Objective: To measure the extent of DNA damage in cells treated with altretamine.

Methodology: Single-Cell Gel Electrophoresis (Comet Assay) [8][9]

-

Cell Treatment: Treat cultured cancer cells with varying concentrations of altretamine for a defined period. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Evaluation of Cytotoxicity

Objective: To determine the cytotoxic effects of altretamine on cancer cells.

Methodology: MTT Assay [3][10][11]

-

Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of altretamine concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of altretamine that inhibits cell growth by 50%).

Analysis of DNA Damage Response Pathway Activation

Objective: To investigate the activation of key proteins in the DNA damage response pathway following altretamine treatment.

Methodology: Western Blotting [12][13]

-

Cell Treatment and Lysis: Treat cells with altretamine and then lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies specific for key DDR proteins (e.g., phospho-ATM, phospho-ATR, γH2AX, p53).

-

Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion and Future Directions

The cytotoxic mechanism of this compound is intrinsically linked to its metabolic activation and the subsequent formation of DNA adducts. The generation of formaldehyde and electrophilic iminium ions leads to a range of DNA lesions that disrupt cellular function and trigger the DNA damage response, ultimately leading to cancer cell death. While the qualitative aspects of this mechanism are reasonably well-understood, a significant opportunity for future research lies in the quantitative characterization of altretamine-specific DNA adducts. The application of advanced mass spectrometry techniques will be crucial in elucidating the precise nature, frequency, and biological consequences of these adducts. A deeper understanding of the interplay between altretamine-induced DNA damage and the cellular repair and response pathways will be invaluable for optimizing its therapeutic use and for the development of novel, more targeted anticancer strategies.

References

- 1. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular pathways for DNA repair and damage tolerance of formaldehyde-induced DNA-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. mdpi.com [mdpi.com]

- 5. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Metabolic Activation of Altretamine Hydrochloride in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altretamine (B313) (hexamethylmelamine), an antineoplastic agent, requires metabolic activation to exert its cytotoxic effects. This technical guide provides an in-depth overview of the core metabolic activation pathway of altretamine hydrochloride in liver microsomes. The primary mechanism involves cytochrome P450 (CYP)-mediated N-demethylation, leading to the formation of reactive and cytotoxic hydroxymethyl intermediates. This document outlines the key enzymes involved, detailed experimental protocols for studying this pathway, and a summary of relevant kinetic data. Diagrams illustrating the metabolic pathway and a typical experimental workflow are also provided to facilitate a comprehensive understanding of this critical bioactivation process.

Introduction

Altretamine, a synthetic derivative of melamine, is utilized in the treatment of persistent or recurrent ovarian cancer. Its therapeutic efficacy is not inherent to the parent compound but is dependent on its metabolic conversion into reactive species within the liver. Understanding the intricacies of this bioactivation pathway is paramount for optimizing its therapeutic index, predicting potential drug-drug interactions, and designing safer, more effective analogs. The primary site of this metabolic activation is the endoplasmic reticulum of hepatocytes, where a superfamily of enzymes known as cytochrome P450s catalyzes the initial and rate-limiting steps of altretamine's metabolism.

The Core Metabolic Activation Pathway

The central pathway for the metabolic activation of altretamine is a sequential oxidative N-demethylation. This process is primarily catalyzed by cytochrome P450 enzymes, with evidence pointing towards a significant role for the CYP3A subfamily, particularly CYP3A4.

The process can be summarized in the following steps:

-

Initial N-demethylation: A methyl group is removed from one of the dimethylamino moieties of altretamine. This reaction is catalyzed by a CYP enzyme, consuming molecular oxygen and NADPH as a cofactor.

-

Formation of a Reactive Hydroxymethyl Intermediate: The enzymatic oxidation results in the formation of an unstable N-hydroxymethylpentamethylmelamine intermediate.

-

Spontaneous Decomposition: This hydroxymethylmelamine is chemically unstable and spontaneously decomposes, releasing formaldehyde.

-

Generation of a Demethylated Metabolite: The decomposition of the hydroxymethyl intermediate yields pentamethylmelamine.

-

Cytotoxicity: The reactive N-hydroxymethyl intermediate is considered the primary cytotoxic species. It is electrophilic and can form covalent adducts with nucleophilic sites on cellular macromolecules such as DNA and proteins, leading to cell death.[1][2]

-

Sequential Demethylation: The process of N-demethylation can continue, sequentially removing methyl groups to form tetramethylmelamine, trimethylmelamine, and further demethylated products. The initial demethylation step is generally considered the most critical for bioactivation.

Signaling Pathway Diagram

Caption: Metabolic activation of altretamine via CYP450-mediated N-demethylation.

Quantitative Data

Table 1: Representative Enzyme Kinetic Parameters for N-demethylation in Human Liver Microsomes (Data for Ketamine)

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| CYP3A4 | (S)-Ketamine | 444 | Value not specified | [2] |

| CYP2B6 | (S)-Ketamine | 24 | Value not specified | [2] |

Note: The Vmax values were not explicitly provided in the cited abstract. The study indicates that at therapeutic concentrations, CYP2B6 is the high-affinity enzyme, while CYP3A4 is the low-affinity, high-capacity enzyme.

Experimental Protocols

The following sections detail standardized protocols for investigating the metabolic activation of altretamine in liver microsomes.

In Vitro Metabolism of Altretamine in Human Liver Microsomes

Objective: To determine the rate of altretamine metabolism and identify its primary metabolites.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., a structurally similar compound not present in the incubation)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of altretamine in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.5%).

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration typically 0.2-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the altretamine stock solution to the pre-warmed microsome mixture. The final volume is typically 200-500 µL.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Analyze the samples by a validated HPLC-MS/MS method to quantify the disappearance of altretamine and the formation of its metabolites (e.g., pentamethylmelamine, tetramethylmelamine).

Identification of Cytochrome P450 Isoforms Involved

Objective: To identify the specific CYP isoforms responsible for altretamine N-demethylation.

Materials:

-

Recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)

-

Selective CYP chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

-

Control microsomes (from the expression system without the CYP enzyme)

Procedure:

-

Recombinant Enzyme Assay: Perform the in vitro metabolism assay as described in 4.1, but replace the pooled human liver microsomes with individual recombinant CYP isoforms. Compare the rate of metabolite formation across the different isoforms to identify the most active enzymes.

-

Chemical Inhibition Assay: Perform the in vitro metabolism assay with pooled human liver microsomes in the presence and absence of a panel of selective CYP inhibitors. A significant decrease in the rate of altretamine metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Trapping of Reactive Metabolites

Objective: To provide evidence for the formation of reactive electrophilic intermediates.

Materials:

-

Glutathione (B108866) (GSH) or other trapping agents (e.g., N-acetylcysteine)

-

Materials for the in vitro metabolism assay (as in 4.1)

Procedure:

-

Perform the in vitro metabolism assay as described in 4.1, with the addition of a high concentration of a trapping agent like glutathione (typically 1-5 mM) to the incubation mixture.

-

Incubate the mixture for a fixed time (e.g., 60 minutes).

-

Terminate the reaction and process the samples as previously described.

-

Analyze the supernatant by HPLC-MS/MS, specifically looking for the mass-to-charge ratio (m/z) corresponding to the expected altretamine-glutathione adduct. The detection of such an adduct provides strong evidence for the formation of a reactive intermediate.

Experimental Workflow Diagram

Caption: A typical workflow for investigating the in vitro metabolism of altretamine.

Conclusion

The metabolic activation of this compound in liver microsomes is a critical determinant of its anticancer activity. The primary pathway involves CYP-mediated N-demethylation to form reactive hydroxymethyl intermediates that are responsible for the drug's cytotoxicity. While CYP3A4 is strongly implicated, further studies with specific recombinant enzymes and inhibitors are necessary to fully elucidate the contributions of various CYP isoforms. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism of altretamine and similar compounds, aiding in the development of safer and more effective cancer chemotherapeutics.

References

The Cytotoxic Enigma of Altretamine Hydrochloride: An In-depth Mechanistic Guide for Ovarian Cancer Research

For Immediate Release

Palo Alto, CA – This technical guide delves into the core cytotoxic mechanisms of altretamine (B313) hydrochloride, a cornerstone therapeutic agent in the management of persistent or recurrent ovarian cancer. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of altretamine's mode of action, offering a comprehensive overview of its metabolic activation, molecular targets, and the resultant cellular demise in ovarian cancer cell lines. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further research and therapeutic development.

Executive Summary

Altretamine (Hexalen®), or hexamethylmelamine, is an orally administered antineoplastic agent.[1] While structurally similar to alkylating agents, its precise cytotoxic mechanism is unique and not fully elucidated.[2] It is established that altretamine is a prodrug requiring metabolic activation by the hepatic cytochrome P450 (CYP450) enzyme system. This process generates reactive intermediates, primarily formaldehyde (B43269) and iminium ions, which are believed to be the principal effectors of its anticancer activity.[2] These metabolites induce cytotoxicity through covalent interactions with cellular macromolecules, including DNA, RNA, and proteins, leading to the inhibition of their synthesis and ultimately triggering programmed cell death (apoptosis).[1] More recent evidence also points towards a secondary mechanism involving the induction of ferroptosis via the inhibition of glutathione (B108866) peroxidase 4 (GPX4).[3]

Core Cytotoxic Mechanisms

The anticancer activity of altretamine is a multi-faceted process initiated by its metabolic activation and culminating in the induction of multiple cell death pathways.

Metabolic Activation

The journey of altretamine from a stable prodrug to a cytotoxic agent begins in the liver. The CYP450-mediated N-demethylation is a critical step, producing formaldehyde and other reactive species.[2]

Induction of Apoptosis via DNA Damage

The primary cytotoxic pathway is the induction of apoptosis stemming from extensive DNA damage. The reactive metabolites of altretamine, particularly formaldehyde, form covalent adducts and cross-links with DNA.[2] This damage disrupts DNA replication and transcription, triggering the intrinsic apoptotic pathway. This cascade involves the activation of pro-apoptotic proteins and caspases, leading to controlled cellular demolition.

Induction of Ferroptosis via GPX4 Inhibition

Recent studies have uncovered a novel aspect of altretamine's cytotoxicity: the induction of ferroptosis. This iron-dependent form of cell death is characterized by the accumulation of lipid peroxides. Altretamine's metabolites have been shown to inhibit glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[3] The inhibition of GPX4 leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately resulting in ferroptotic cell death.[4][5]

Quantitative Analysis of Cytotoxic Effects

The following table summarizes representative quantitative data on the effects of altretamine on common ovarian cancer cell lines, A2780 (cisplatin-sensitive) and SKOV-3 (cisplatin-resistant). It is important to note that specific IC50 values for altretamine are not widely reported in recent literature; therefore, these values are illustrative based on the expected efficacy of a potent chemotherapeutic agent in these lines.

| Parameter | Ovarian Cancer Cell Line | Illustrative Value | Method |

| IC50 (µM) | A2780 | 15 µM | MTT Assay |

| SKOV-3 | 35 µM | MTT Assay | |

| Apoptosis Induction | A2780 | 45% (at 24h) | Annexin V/PI Staining |

| (% of apoptotic cells) | SKOV-3 | 30% (at 24h) | Annexin V/PI Staining |

| Cell Cycle Arrest | A2780 | G2/M Phase Arrest | Flow Cytometry |

| SKOV-3 | G2/M Phase Arrest | Flow Cytometry | |

| DNA Damage | A2780 | Significant increase in tail moment | Comet Assay |

| SKOV-3 | Moderate increase in tail moment | Comet Assay |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the cytotoxic mechanism of altretamine hydrochloride.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of altretamine.

Materials:

-

Ovarian cancer cell lines (e.g., A2780, SKOV-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat cells with a serial dilution of altretamine (e.g., 0-100 µM) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6][7]

Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following altretamine treatment.

Materials:

-

Treated and untreated ovarian cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with altretamine at its IC50 concentration for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9][10]

-

Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

DNA Damage Quantification (Comet Assay)

This protocol assesses the extent of DNA strand breaks induced by altretamine.

Materials:

-

Treated and untreated ovarian cancer cells

-

Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

-

Microscope slides

-

Electrophoresis unit

-

Fluorescence microscope

Procedure:

-

Treat cells with altretamine for a short duration (e.g., 2-4 hours).

-

Embed cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Perform alkaline electrophoresis to allow damaged DNA to migrate from the nucleoid, forming a "comet tail".[11][12][13]

-

Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated ovarian cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved-PARP, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with altretamine at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[14][15][16]

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and logical Workflow

The investigation of altretamine's cytotoxic mechanism follows a logical progression from determining its overall effect on cell viability to elucidating the specific molecular pathways involved.

Conclusion and Future Directions

This compound remains a relevant therapeutic option for ovarian cancer, exerting its cytotoxic effects through a dual mechanism of apoptosis and ferroptosis, driven by its metabolic activation. The primary pathway involves DNA damage induced by its metabolites, leading to a classical apoptotic cascade. Concurrently, the inhibition of GPX4 by these same metabolites triggers ferroptotic cell death.

Future research should focus on elucidating the finer details of the signaling pathways involved, particularly the interplay between the DNA damage response, apoptosis, and ferroptosis. Identifying the specific DNA adducts formed by altretamine's metabolites and their repair mechanisms could provide insights into drug resistance. Furthermore, exploring the potential for synergistic combinations of altretamine with other agents that target these pathways, such as PARP inhibitors or other inducers of ferroptosis, holds promise for enhancing its therapeutic efficacy in ovarian cancer. A deeper understanding of these mechanisms will be pivotal in optimizing its clinical use and developing next-generation therapies for this challenging disease.

References

- 1. Altretamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Altretamine | C9H18N6 | CID 2123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic suppression of ovarian cancer by combining NRF2 and GPX4 inhibitors: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of GPX4 inhibition-mediated ferroptosis in the chemoresistance of ovarian cancer to Taxol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. DNA damage induced by cis- and carboplatin as indicator for in vitro sensitivity of ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. youtube.com [youtube.com]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Synthesis and Purification of Altretamine Hydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of altretamine (B313) hydrochloride for laboratory applications. The content herein details a high-yield, one-pot synthesis of the altretamine free base, followed by its conversion to the hydrochloride salt. Furthermore, this guide outlines detailed purification protocols and methods for the characterization of the final product.

Synthesis of Altretamine

The synthesis of altretamine (2,4,6-tris(dimethylamino)-1,3,5-triazine) is most efficiently achieved through the reaction of cyanuric chloride with an excess of dimethylamine (B145610). This single-pot procedure offers a high yield and is well-suited for laboratory-scale production.[1]

Experimental Protocol

Materials:

-

Cyanuric chloride

-

40% aqueous dimethylamine solution

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride in acetone.

-

Cool the solution in an ice bath.

-

Slowly add a 40% aqueous solution of dimethylamine to the cooled acetone solution while stirring. An excess of dimethylamine is crucial for driving the reaction to completion.

-

Concurrently, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

-

Allow the reaction mixture to stir at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated altretamine can be collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to obtain the altretamine free base.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| Cyanuric Chloride | 184.41 | 1 | Starting material |

| Dimethylamine (40% aq.) | 45.08 (anhydrous) | > 6 | Reagent and nucleophile |

| Sodium Hydroxide | 40.00 | ~ 3 | Base for neutralization |

| Altretamine | 210.28 | - | Expected Product |

Table 1: Stoichiometry for the Synthesis of Altretamine

This one-pot synthesis method has been reported to achieve a high yield of approximately 90%.[1]

Conversion to Altretamine Hydrochloride

To prepare the hydrochloride salt, the synthesized altretamine free base is treated with hydrochloric acid in an appropriate solvent. The use of anhydrous conditions is recommended to prevent the introduction of water, which can affect the crystallinity and purity of the final product.

Experimental Protocol

Materials:

-

Altretamine (free base)

-

Anhydrous diethyl ether (Et2O) or isopropanol (B130326)

-

Anhydrous hydrogen chloride (HCl) gas or a solution of HCl in anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the synthesized altretamine free base in a minimal amount of anhydrous diethyl ether or isopropanol in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in anhydrous diethyl ether dropwise.

-

Continue the addition of HCl until no further precipitation of the white solid is observed. The solution should be acidic to litmus (B1172312) paper.[2]

-

Allow the suspension to stir in the ice bath for a short period to ensure complete precipitation.

-

Collect the this compound precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Dry the product under vacuum to yield this compound.

Purification of this compound

Recrystallization is a standard and effective method for the purification of crystalline solids like this compound. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides, alcohols such as ethanol (B145695) or isopropanol, or mixtures with less polar solvents like diethyl ether, are often effective.[3]

Experimental Protocol for Recrystallization

Materials:

-

Crude this compound

-

Ethanol or Isopropanol

-

Anhydrous diethyl ether (optional, as an anti-solvent)

-

Heating mantle or hot plate

-

Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the primary recrystallization solvent (e.g., ethanol or isopropanol) and heat the mixture with stirring until the solid dissolves completely.

-

If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal and any insoluble impurities.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization.

-

If using a two-solvent system, after dissolving the crude product in the primary solvent, slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes turbid. Then, add a few drops of the primary solvent until the solution is clear again before allowing it to cool.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

-

Dry the purified this compound crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Property | Altretamine (Free Base) | This compound |

| Molecular Formula | C₉H₁₈N₆ | C₉H₁₉ClN₆ |

| Molecular Weight | 210.28 g/mol [4] | 246.74 g/mol [] |

| Melting Point | 171-175 °C[6][7] | 198-200 °C[] |

| Appearance | White to almost white powder[6] | Solid powder[] |

| Solubility | Soluble in acetone[4] | Soluble in DMSO[] |

Table 2: Physical and Chemical Properties of Altretamine and its Hydrochloride Salt

Spectroscopic Data:

-

¹H NMR (Altretamine): A single peak is expected for the methyl protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should be compared with a reference spectrum to confirm the identity of the compound. The spectrum of altretamine will show characteristic peaks for the triazine ring and C-N bonds.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of altretamine or its hydrochloride salt.

The purity of the final product can be quantitatively assessed by High-Performance Liquid Chromatography (HPLC).

References

In-Depth Technical Guide: Large-Scale Synthesis of Altretamine Hydrochloride from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the large-scale synthesis of the anticancer agent Altretamine (B313) Hydrochloride, commencing from the readily available starting material, cyanuric chloride. The synthesis involves a one-pot dimethylamination reaction to yield altretamine, followed by its conversion to the hydrochloride salt. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Overview of the Synthetic Strategy

The synthesis of altretamine from cyanuric chloride is a well-established method that proceeds via a nucleophilic aromatic substitution reaction. The three chlorine atoms on the s-triazine ring of cyanuric chloride are sequentially replaced by dimethylamino groups. By carefully controlling the reaction conditions, this process can be driven to completion in a single reaction vessel, affording high yields of the desired product. The subsequent conversion to the hydrochloride salt enhances the compound's stability and suitability for pharmaceutical formulations.

Experimental Protocols

Large-Scale Synthesis of Altretamine

This procedure is adapted from methodologies reported to achieve high yields and purity suitable for large-scale production.[1][2]

Materials and Equipment:

-

Cyanuric chloride (1 equivalent)

-

40% Aqueous dimethylamine (B145610) solution

-

Sodium hydroxide (B78521) or Potassium hydroxide

-

Acetone (B3395972) or 1,4-Dioxan

-

Large-capacity reaction vessel with mechanical stirring, temperature control, and an addition funnel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a large-capacity reaction vessel, a solution of cyanuric chloride in acetone or 1,4-dioxan is prepared. The mixture is cooled to 0-5 °C with constant stirring.

-

Dimethylamination: A 40% aqueous solution of dimethylamine is added dropwise to the cooled cyanuric chloride solution. The rate of addition is carefully controlled to maintain the reaction temperature below 10 °C.

-

Base Addition: Concurrently with the dimethylamine addition, a solution of sodium hydroxide or potassium hydroxide is added portion-wise to neutralize the hydrochloric acid generated during the reaction. The pH of the reaction mixture should be maintained in the basic range.

-

Reaction Completion: After the complete addition of the reagents, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure the complete substitution of all three chlorine atoms.

-

Isolation of Altretamine: The precipitated inorganic salts are removed by filtration. The filtrate, containing the dissolved altretamine, is then concentrated under reduced pressure to yield a solid residue.

-

Purification: The crude altretamine is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.[3]

-

Drying: The purified altretamine crystals are dried in a vacuum oven at 50-60 °C until a constant weight is achieved.

Synthesis of Altretamine Hydrochloride

The conversion of the altretamine base to its hydrochloride salt is achieved by treating a solution of altretamine with hydrochloric acid.

Materials and Equipment:

-

Purified Altretamine (1 equivalent)

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

-

Concentrated Hydrochloric acid or HCl gas

-

Reaction vessel with stirring

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution: The purified altretamine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol, in a reaction vessel.

-

Acidification: To the stirred solution, a calculated amount of concentrated hydrochloric acid is added dropwise, or anhydrous hydrogen chloride gas is bubbled through the solution. The addition is continued until the precipitation of the hydrochloride salt is complete.

-

Isolation: The precipitated this compound is collected by filtration.

-

Washing and Drying: The collected solid is washed with a small amount of cold anhydrous solvent to remove any unreacted starting material or excess acid. The final product is then dried under vacuum to yield this compound as a white to off-white crystalline powder.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of altretamine and its hydrochloride salt.

Table 1: Reaction Parameters for the Synthesis of Altretamine

| Parameter | Value | Reference |

| Molar Ratio (Cyanuric Chloride:Dimethylamine:Base) | 1 : >3 : >3 | [1] |

| Reaction Temperature | 0-10 °C (addition), Room Temp. (stirring) | [2] |

| Reaction Time | 4-6 hours | [1] |

| Yield | 89-91% | [1] |

| Purity (by HPLC) | >99.5% | [1] |

Table 2: Physicochemical and Analytical Data of Altretamine and this compound

| Property | Altretamine | This compound | Reference |

| Molecular Formula | C₉H₁₈N₆ | C₉H₁₉ClN₆ | |

| Molecular Weight | 210.28 g/mol | 246.74 g/mol | |

| Melting Point | 171-175 °C | Data not available | [3] |

| Appearance | White crystalline solid | White to off-white crystalline powder | |

| Solubility | Soluble in acetone and chloroform | More soluble in polar solvents | [3] |

| ¹H NMR | A single peak corresponding to the methyl protons | A single peak corresponding to the methyl protons, potentially shifted downfield | |

| ¹³C NMR | Signals for the methyl carbons and the triazine ring carbons | Signals for the methyl carbons and the triazine ring carbons, potentially shifted | |

| FTIR (cm⁻¹) | C-N stretching, triazine ring vibrations | N-H stretching (from HCl), C-N stretching, triazine ring vibrations |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the large-scale synthesis of this compound from cyanuric chloride.

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

The chemical transformation from cyanuric chloride to this compound is depicted in the following reaction scheme.

Caption: Synthesis of this compound from Cyanuric Chloride.

(Note: The DOT script for the reaction scheme requires image files of the chemical structures. These are represented as placeholders in the script.)

Conclusion

The described synthetic route from cyanuric chloride provides an efficient and scalable method for the production of this compound. The one-pot synthesis of the altretamine base minimizes operational complexity and maximizes yield. The subsequent conversion to the hydrochloride salt is a straightforward process that enhances the pharmaceutical properties of the active compound. This guide offers a comprehensive resource for the large-scale manufacturing of this important antineoplastic agent.

References

An In-depth Technical Guide on the Chemical and Physical Properties of Altretamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties, mechanism of action, and relevant experimental protocols for altretamine (B313) hydrochloride. Altretamine, a synthetic s-triazine derivative, is an antineoplastic agent primarily used in the palliative treatment of persistent or recurrent ovarian cancer.[1][2] While structurally similar to traditional alkylating agents, its unique mechanism of action sets it apart. This guide consolidates key quantitative data and methodologies to support further research and development.

Chemical and Physical Properties

Altretamine is practically insoluble in water but its solubility increases at a pH of 3 and below.[3] The hydrochloride salt is prepared to improve its aqueous solubility for potential formulations. Detailed physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of Altretamine and Altretamine Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | N²,N²,N⁴,N⁴,N⁶,N⁶-Hexamethyl-1,3,5-triazine-2,4,6-triamine | [4] |

| Synonyms | Hexamethylmelamine (HMM), Hexalen | [5][6] |

| CAS Number | 645-05-6 (Altretamine Base) | |

| Molecular Formula | C₉H₁₈N₆ (Base) | [4] |

| Molecular Weight | 210.28 g/mol (Base) | |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 171-175 °C (Altretamine Base) | [4][7] |

| pKa | Data not readily available in cited literature. | |

| UV Maximum | 226 nm (in ethanol) | [2] |

Table 2: Solubility of Altretamine Base and Hydrochloride Salt

| Solvent | Solubility | Reference(s) |

| Water | 91 mg/L at 25 °C (Base) | [5] |

| Aqueous solution (pH ≤ 3) | Increasingly soluble (Base) | [3] |

| Chloroform | Soluble (Hydrochloride) | [8] |

| Dichloromethane | Soluble (Hydrochloride) | [8] |

| DMSO | 10 mg/mL (Base) | [9] |

| Ethanol | 30 mg/mL (Base) | [9] |

| Acetone | Soluble (Base) | [5] |

Mechanism of Action

The precise cytotoxic mechanism of altretamine is not fully elucidated but it is established that the drug requires metabolic activation to exert its antineoplastic effects.[1] It is considered a prodrug that, unlike classic alkylating agents, does not exhibit significant alkylating activity in vitro.[1]

The activation occurs in the liver via cytochrome P450 (CYP450) mediated N-demethylation.[10] This process generates reactive hydroxymethyl intermediates. These unstable metabolites can then produce two types of cytotoxic species:

-

Formaldehyde : Released upon the breakdown of the hydroxymethyl group.

-

Electrophilic Iminium Ions : Formed from the carbinolamine intermediates.

These reactive species covalently bind to cellular macromolecules, including DNA and proteins.[1] This leads to the formation of DNA-protein cross-links and DNA adducts, which disrupts DNA replication and transcription, ultimately triggering cell death (apoptosis).[10]

Pharmacokinetics (ADME)

Altretamine is administered orally and is well absorbed from the gastrointestinal tract.[10] It undergoes rapid and extensive first-pass metabolism in the liver, which is crucial for its activation.[10][11]

Table 3: Summary of Pharmacokinetic Parameters for Altretamine

| Parameter | Value | Reference(s) |

| Bioavailability | Variable due to extensive first-pass effect | [11] |

| Time to Peak Plasma Conc. (Tmax) | 0.5 - 3 hours | [10][12] |

| Protein Binding | ~94% (Altretamine Base) | [13] |

| Metabolism | Extensive hepatic N-demethylation to active metabolites (pentamethylmelamine, tetramethylmelamine) | [6][10] |

| Elimination Half-life (t½) | 4 - 10 hours | [6][10] |

| Route of Excretion | Primarily via urine (90%), with <1% as unchanged drug | [1][10][12] |

Experimental Protocols

This protocol outlines a general method for assessing the purity of altretamine and separating it from potential process-related impurities and degradation products.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) carbonate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 226 nm.[2]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve altretamine reference standard in a suitable diluent (e.g., methanol) to a final concentration of 250 µg/mL.

-

Sample Solution: Prepare the test sample at the same concentration as the standard solution.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate sample solution in 0.5 N HCl at 70°C.

-

Base Hydrolysis: Incubate sample solution in 0.5 N NaOH at 70°C.

-

Oxidative Degradation: Treat sample solution with 3.0% hydrogen peroxide at ambient temperature.

-

Thermal Degradation: Expose solid drug sample to dry heat (e.g., 100°C).

-

Photodegradation: Expose the drug sample to light according to ICH Q1B guidelines.

-

-

Procedure: Inject the prepared solutions into the HPLC system. The method's specificity is confirmed if degradation products and impurities are well-resolved from the main altretamine peak.

The following diagram illustrates a typical workflow for evaluating the pharmacokinetic profile of this compound in an animal model.

-

Protocol Summary:

-

Dosing: The compound is administered to a cohort of animals (e.g., Sprague-Dawley rats), typically via intravenous (IV) and oral (PO) routes in separate groups to determine absolute bioavailability.

-

Blood Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) to capture the absorption, distribution, and elimination phases.

-

Plasma Processing: Samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Altretamine and its primary metabolites (pentamethylmelamine, tetramethylmelamine) are quantified in the plasma samples, typically using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and specificity.

-

Data Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Altretamine [drugfuture.com]

- 3. drugs.com [drugs.com]

- 4. Altretamine 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Altretamine | C9H18N6 | CID 2123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Altretamine | 645-05-6 [chemicalbook.com]

- 8. This compound | 2975-00-0 [m.chemicalbook.com]

- 9. abmole.com [abmole.com]

- 10. mims.com [mims.com]

- 11. Clinical pharmacokinetics of altretamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reference.medscape.com [reference.medscape.com]

- 13. Altretamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Altretamine Hydrochloride Solubility: A Technical Guide for Drug Development Professionals

Introduction

Altretamine (B313), a synthetic s-triazine derivative, is an antineoplastic agent used in the treatment of persistent or recurrent ovarian cancer. The hydrochloride salt of altretamine is of particular interest in pharmaceutical development due to its potential for improved aqueous solubility and bioavailability compared to the free base. This technical guide provides a comprehensive overview of the available solubility data for altretamine and its hydrochloride form in various aqueous and organic solvents. It also details a standard experimental protocol for determining solubility, aimed at researchers and scientists in the field of drug development. While quantitative solubility data for altretamine hydrochloride is limited in publicly available literature, this guide summarizes existing knowledge for the free base and provides the necessary methodology to generate further data.

Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its absorption, distribution, and overall therapeutic efficacy. While specific quantitative data for this compound is not widely reported, the solubility of the free base, altretamine, provides valuable insights.

Aqueous Solubility

Altretamine itself is characterized as being practically insoluble in water. However, its solubility is pH-dependent and increases significantly in acidic conditions (pH 3 and below), which is indicative of the formation of a more soluble salt, such as the hydrochloride.

Organic Solvent Solubility

Altretamine exhibits solubility in a range of organic solvents. Qualitative data suggests that this compound is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.

Table 1: Quantitative Solubility of Altretamine (Free Base)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Water | 0.091 | 25 | |

| Benzene | 106 | Not Specified | |

| Chloroform | 220 | Not Specified | |

| Ethyl Acetate | 52 | Not Specified | |

| Diethyl Ether | 47 | Not Specified | |

| Ethanol | 33 | Not Specified | |

| DMSO | 15 | Not Specified |

Note: The data in this table pertains to the free base of altretamine, not the hydrochloride salt.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected aqueous and organic solvents

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solvents)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

For more complete separation, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Data Analysis

-

Calculate the solubility as the mean concentration from at least three replicate experiments.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

This technical guide consolidates the currently available information on the solubility of altretamine and its hydrochloride salt. While there is a notable gap in the literature regarding quantitative solubility data for this compound, the provided experimental protocol offers a robust methodology for researchers to determine this crucial parameter. The generation of accurate solubility data for this compound is essential for advancing its development as a therapeutic agent, enabling informed decisions on formulation strategies and predicting its in vivo behavior. Future studies should focus on systematically evaluating the solubility of this compound in a variety of pharmaceutically relevant aqueous and organic solvents across different temperatures.

Stability of Altretamine Hydrochloride Under Diverse pH and Temperature Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of altretamine (B313) hydrochloride under various pH and temperature conditions. The information is compiled from available scientific literature and is intended to assist researchers and professionals in drug development, formulation, and quality control. This document summarizes key stability data, details experimental protocols for stability-indicating methods, and visualizes experimental workflows and degradation patterns.

Summary of Stability Data

Altretamine hydrochloride, a synthetic cytotoxic antineoplastic agent, exhibits varying stability depending on the environmental conditions. Forced degradation studies are crucial in identifying the intrinsic stability of the drug molecule and potential degradation products. The following tables summarize the quantitative data from such studies.

Table 1: Stability of this compound Under Forced Degradation Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | Assay of Altretamine (%) | Mass Balance (%)* | Degradation Products Formed |

| Acid Hydrolysis | 0.5 N HCl | 5 days | 70°C | 99.2 | 99.1 | No degradation products formed[1] |

| Base Hydrolysis | 0.5 N NaOH | 5 days | 70°C | 99.5 | 99.6 | No degradation products formed[1] |

| Oxidative | 3.0% H₂O₂ | 3 days | Ambient | 92.9 | 98.7 | One major unknown degradation product[1] |

| Water Hydrolysis | Water | 5 days | 70°C | 99.1 | 99.2 | No degradation observed[1] |

| Thermal Degradation | Dry Heat | 5 days | 100°C | 98.8 | 98.8 | No degradation products formed[1] |

| Photolytic Degradation | ICH Q1B Option 2 | 11 days | N/A | 99.7 | 99.8 | No degradation products formed[1] |

*Mass balance is calculated as (% assay + % sum of all impurities + % sum of all degradants).

Table 2: Reported Degradation of Altretamine in Solution

| Condition | Degradation (%) | Notes |

| Acidic Degradation | 9.08 | Degradation product appeared at a retention time of 2.522 min.[2] |

| Alkaline Degradation | 6.96 | Degradation product appeared at the same retention time as the acidic degradation product.[2] |

| Aqueous Solution (pH 4, 7, and 10) | Stable | Stable for 24 hours at room temperature (UV analysis). |

It is important to note that while one study reported no degradation under specific acidic and basic conditions[1], another observed slight degradation[2]. This discrepancy may be due to differences in experimental conditions such as the concentration of the stressor, the specific temperature, or the analytical method's sensitivity. Under oxidative stress, altretamine shows significant degradation[1].

Experimental Protocols

The following section details the methodologies for key experiments cited in the stability assessment of this compound. These protocols are based on validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of altretamine is reverse-phase HPLC.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A Hypersil BDS C18 column (100 mm x 4.6 mm I.D., 5 µm particle size) is a reported stationary phase.[2]

-

Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (90:10, v/v) with a pH adjusted to 3.1 ± 0.5 is used.[2] Another reported mobile phase consists of 10mM ammonium (B1175870) carbonate in water (pH adjusted to 8.0 with ammonium hydroxide) and methanol (B129727) in a 35:65 v/v ratio.[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[2]

-

Detection: UV detection at a wavelength of 227 nm is appropriate for altretamine.[1][2]

-

Injection Volume: A 10 µL injection volume is commonly used.

-

Concentration Range: The method has shown linearity in the concentration range of 25-150 µg/mL for altretamine.[2]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to evaluate the intrinsic stability of altretamine and to ensure the specificity of the analytical method.

-

Initial Drug Concentration: Studies are typically performed with an initial drug concentration of 250 µg/mL.[1]

-

Acid Hydrolysis: The drug solution is treated with 0.5 N hydrochloric acid and heated at 70°C for 5 days.[1]

-

Base Hydrolysis: The drug solution is treated with 0.5 N sodium hydroxide (B78521) and heated at 70°C for 5 days.[1]

-

Oxidative Degradation: The drug solution is treated with 3.0% hydrogen peroxide at ambient temperature for 3 days.[1]

-

Thermal Degradation: The solid drug sample is exposed to dry heat at 100°C for 5 days.[1]

-

Photolytic Degradation: The drug substance is exposed to light according to ICH Q1B guidelines.[1]

-

Sample Analysis: After the specified duration, samples are withdrawn, diluted appropriately, and analyzed using the validated stability-indicating HPLC method.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the stability of this compound.

References

The Journey of a Triazine Derivative: A Technical History of Altretamine's Development as an Anticancer Agent

Introduction

Altretamine (B313), chemically known as hexamethylmelamine (HMM), is a synthetic s-triazine derivative that has carved a niche in the palliative treatment of persistent or recurrent ovarian cancer.[1][2] Despite its structural similarity to classical alkylating agents like triethylenemelamine, altretamine exhibits a distinct mechanism of action and has demonstrated efficacy in tumors resistant to conventional therapies.[1][3] Its development, from initial synthesis to its approval by the U.S. Food and Drug Administration (FDA) in 1990, represents a significant chapter in the exploration of novel antineoplastic agents.[2][4][5] This technical guide provides an in-depth account of the historical development, discovery, and molecular pharmacology of altretamine for researchers, scientists, and drug development professionals.

Early Synthesis and Discovery

The origins of altretamine trace back to the mid-20th century. An early and practical method for its synthesis was reported by D.W. Kaiser in 1951.[6] This foundational method involved the conversion of cyanuric chloride into altretamine through dimethylamination.[6]

Synthesis Protocol

An improved, single-pot procedure for the large-scale synthesis of altretamine is based on Kaiser's original report. This method provides a high yield and quality suitable for pharmaceutical use.[6]

Objective: To synthesize Altretamine (1) from Cyanuric Chloride (2).

Materials:

-

Cyanuric chloride (2)

-

40% aqueous solution of dimethylamine (B145610)

-

Sodium hydroxide (B78521)

-

Acetone

Procedure:

-

Cyanuric chloride (2) is dissolved in acetone.

-

A 40% aqueous solution of dimethylamine and sodium hydroxide is added to the solution of cyanuric chloride.

-

The reaction proceeds via a one-step dimethylamination of the cyanuric chloride.

-

The resulting product, altretamine (1), is isolated. This method has been shown to produce altretamine in a high yield of approximately 90%.[6]

Mechanism of Action: A Prodrug Approach

The precise cytotoxic mechanism of altretamine is complex and not fully elucidated, though it is categorized as an alkylating antineoplastic agent.[1][2] A critical aspect of its activity is the requirement for metabolic activation, primarily in the liver.[3][7]

The antitumor effect is believed to be mediated by its metabolites.[4] The process begins with N-demethylation, a reaction facilitated by the cytochrome P450 (CYP450) enzyme system.[2][8] This metabolic conversion generates weakly alkylating species, including formaldehyde (B43269) and reactive electrophilic iminium ions.[2][8] These intermediates can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to damage.[1][2] The formation of these adducts can cause DNA cross-linking, interfering with DNA replication and transcription, ultimately triggering cancer cell death.[8][9] While it is classified as an alkylating agent, in vitro tests for direct alkylating activity of altretamine and its metabolites have been negative, suggesting a unique mechanism distinct from classical alkylating agents.[1][10]

Clinical Development and Efficacy

Altretamine's clinical utility has been most prominently established in the management of advanced ovarian cancer, particularly as a palliative treatment for patients with persistent or recurrent disease following first-line therapy with cisplatin (B142131) or other alkylating agents.[1][2][5]

Historical Development Timeline

The journey of altretamine from laboratory synthesis to clinical application spanned several decades.

Clinical Trial Protocols and Data

Numerous Phase II studies have evaluated altretamine's activity in platinum-resistant and refractory ovarian cancer.

Experimental Protocol: Phase II Trial in Platinum-Resistant Ovarian Cancer

-

Objective: To evaluate the antitumor activity of oral altretamine in patients with platinum-resistant recurrent ovarian cancer.[11]

-

Patient Population: Women with epithelial ovarian carcinoma who had previously responded to first-line chemotherapy but relapsed within 6 to 12 months. Patients were required to have measurable disease and have received no more than one prior chemotherapy regimen.[11]

-

Treatment Regimen: Altretamine was administered orally at a dose of 260 mg/m²/day, given in four divided doses. This treatment was given for 14 or 21 consecutive days, followed by a rest period, completing a 28-day cycle.[11][12][13]

-

Response Evaluation: Patient response to treatment was evaluated after every two courses of therapy.[11] Standard criteria, such as those from the European Organization for Research and Treatment of Cancer (EORTC), and CA125-based criteria were used.[14]

Quantitative Pharmacological Data

The clinical use of altretamine is guided by its pharmacokinetic profile and observed response rates in clinical trials.

Table 1: Pharmacokinetic Properties of Altretamine

| Parameter | Value | Reference(s) |

| Absorption | Well absorbed from the GI tract | [12] |

| Time to Peak Plasma Conc. | 0.5 - 3 hours | [12] |

| Metabolism | Rapid and extensive hepatic N-demethylation | [1][12] |

| Active Metabolites | Pentamethylmelamine, Tetramethylmelamine | [12] |

| Protein Binding | 94% | [1][2] |

| Elimination Half-life | 4.7 - 10.2 hours | [1][12] |

| Excretion | Primarily via urine (~90% as metabolites) | [12] |

Table 2: Clinical Efficacy of Altretamine in Recurrent/Refractory Ovarian Cancer

| Study Focus | Patient Population | Dosage | Objective Response Rate (ORR) | Reference(s) |

| Salvage Therapy | Advanced Ovarian Cancer | Oral administration | 0% - 33% | [3] |

| Second-line Therapy | Advanced Ovarian Cancer | 260 mg/m²/day for 14 days, q28 days | 15% (No Evidence of Disease) | [15] |

| Platinum-Resistant | Recurrent Ovarian Cancer | 260 mg/m²/day for 2 weeks, q4 weeks | 9.7% (Partial Response) | [11] |

| Platinum-Refractory | Ovarian Cancer (GOG Trial) | 260 mg/m² for 14 days, q28 days | 10% (1 CR, 2 PR) | [13] |

| Relapsed Ovarian Cancer | Relapsed >6 months post-chemo | 260 mg/m² for 14 days/month | 40% (EORTC criteria), 39% (CA125 criteria) | [14] |

CR: Complete Response; PR: Partial Response; GOG: Gynecologic Oncology Group

Conclusion

The development of altretamine illustrates a pathway from chemical synthesis to a targeted clinical application. Its unique requirement for metabolic activation and its efficacy in a subset of resistant ovarian cancers underscore the importance of exploring non-classical mechanisms in cancer chemotherapy. While its role is primarily palliative, altretamine remains a valuable option for specific patient populations, offering an orally administered regimen with a manageable toxicity profile.[3] Continued research into its precise molecular interactions and potential combinations may further define its place in oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Altretamine - Wikipedia [en.wikipedia.org]

- 3. Altretamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Altretamine used for? [synapse.patsnap.com]

- 5. Altretamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. Clinical pharmacokinetics of altretamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Altretamine? [synapse.patsnap.com]